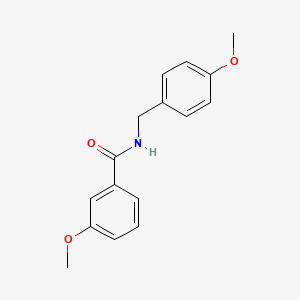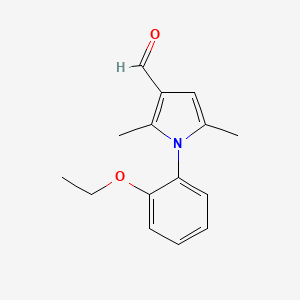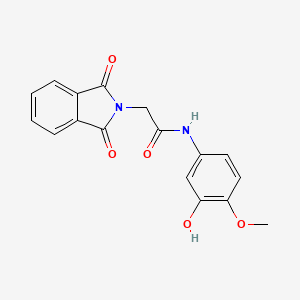
3-methoxy-N-(4-methoxybenzyl)benzamide
Descripción general
Descripción
3-methoxy-N-(4-methoxybenzyl)benzamide, also known as MMBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MMBA belongs to the class of benzamides and has been studied for its various properties, including its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antioxidant Properties
- Capsaicin Analogues and Antioxidants : A study on capsaicin analogues, including N-(4-hydroxy-3-methoxybenzyl)benzamide, used DFT methods to estimate their antioxidant capabilities. The research indicated the most reactive site for hydrogen atom abstraction and proton transfer, contributing to understanding the antioxidant action in different mediums (Yancheva et al., 2020).
Synthesis and Chemical Applications
- Amidine Protection in Library Synthesis : 4-methoxybenzyl-4-nitrophenylcarbonate, a reagent related to 3-methoxy-N-(4-methoxybenzyl)benzamide, demonstrated efficacy in the N-protection of amidinonaphthol, showing its potential for multiparallel solution phase synthesis of substituted benzamidines (Bailey et al., 1999).
- High-Yield Synthesis of Precursors : The high-yield synthesis of (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor for radiopharmaceutical applications, showcases the compound's relevance in the synthesis of medically significant substances (Bobeldijk et al., 1990).
- Antimicrobial Agents Synthesis : The synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, which are benzamide analogues, revealed their significant antibacterial and antifungal activities, indicating the potential of this compound derivatives in antimicrobial research (Raju et al., 2010).
Structural and Medicinal Chemistry
- Crystal Structure Analysis : The study of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide, closely related to this compound, highlighted the role of strong and weak hydrogen bonds in its crystal structure, offering insights for the development of new compounds in medicinal chemistry (Dey et al., 2021).
Antimicrobial and Antifungal Studies
- Design of Fatty Acid Derived Antimicrobial Agents : Fatty acid amides including N-(4-methoxybenzyl) derivatives exhibited potent antimicrobial activities. This research underscores the potential of methoxybenzylamides in developing new antimicrobial agents (Nengroo et al., 2021).
Propiedades
IUPAC Name |
3-methoxy-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-8-6-12(7-9-14)11-17-16(18)13-4-3-5-15(10-13)20-2/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHXGUQSOXBDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5712583.png)
![(4-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5712593.png)
![ethyl 4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5712595.png)
![5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5712609.png)
![3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5712619.png)

![ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5712633.png)
![ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5712639.png)
![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5712644.png)
![N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5712649.png)
![4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)

![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)
![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)